2-Azaspiro[4.6]undecane

Analgesic discovery Neuropathic pain Spirocyclic scaffold

2-Azaspiro[4.6]undecane (CAS 184-14-5) is a saturated spirocyclic secondary amine with the molecular formula C₁₀H₁₉N and a molecular weight of 153.26 g·mol⁻¹. The compound features a pyrrolidine ring spiro-fused to a cycloheptane ring at the 2-position, yielding zero rotatable bonds, one hydrogen-bond donor, and one hydrogen-bond acceptor.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
CAS No. 184-14-5
Cat. No. B093465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Azaspiro[4.6]undecane
CAS184-14-5
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CCCC2(CC1)CCNC2
InChIInChI=1S/C10H19N/c1-2-4-6-10(5-3-1)7-8-11-9-10/h11H,1-9H2
InChIKeyUYUUEEXDJGLCLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Azaspiro[4.6]undecane CAS 184-14-5: Core Spirocyclic Amine Scaffold Properties and Sourcing Profile


2-Azaspiro[4.6]undecane (CAS 184-14-5) is a saturated spirocyclic secondary amine with the molecular formula C₁₀H₁₉N and a molecular weight of 153.26 g·mol⁻¹ [1]. The compound features a pyrrolidine ring spiro-fused to a cycloheptane ring at the 2-position, yielding zero rotatable bonds, one hydrogen-bond donor, and one hydrogen-bond acceptor . Commercially, the free base is supplied as a liquid at ≥95% purity, with an ACD/LogP of 3.01 and a predicted pKa of 11.42 ± 0.20, data points that are essential for computational ADMET filtering in early discovery .

Scaffold source: Spirocyclic amine building block for CNS and analgesic discovery workflows
Format: Liquid free base (≥95%) suited for automated liquid handling and high-throughput synthesis
Computational filtering: Physicochemical profile (LogP 3.01, zero rotatable bonds) supports ADMET filtering and library design

Why 2-Azaspiro[4.6]undecane Cannot Be Replaced by Other Azaspiro[4.5]decane or [5.5]undecane Building Blocks


Although 2-azaspiro[4.5]decane (CAS 176-66-9) and 2-azaspiro[5.5]undecane (CAS 180-48-3) share the same molecular formula (C₁₀H₁₉N) as the [4.6]undecane regioisomer, the ring topology—pyrrolidine/cycloheptane versus pyrrolidine/cyclohexane versus piperidine/cyclohexane—produces distinct lipophilicity, conformational rigidity, and pharmacophoric geometry [1]. Critically, structure-activity data from the Schwarz Pharma analgesic patent series demonstrate that the [4.6]undecane scaffold confers superior in vivo efficacy relative to gabapentin-lactam, a [4.5]decane-based comparator, indicating that receptor-site complementarity is exquisitely sensitive to the spiro-junction ring sizes [2]. Furthermore, the 1,6-dioxa-2-azaspiro[4.6]undecane backbone underpins an entire natural-product class—the psammaplysins—represented by 44 marine alkaloids with documented anticancer, antimalarial, and antiviral activities, a privileged-structure status not shared by the [4.5]decane or [5.5]undecane congeners [3].

2-Azaspiro[4.6]undecane
2-Azaspiro[4.5]decane (CAS 176-66-9): Ring topology mismatch alters pharmacophoric geometry and reported model-response context; receptor-site complementarity may not transfer.
2-Azaspiro[4.6]undecane
2-Azaspiro[5.5]undecane (CAS 180-48-3): Despite identical LogP, conformational rigidity and nitrogen lone-pair orientation differ, which may shift target-engagement assay context.
1,6-Dioxa-2-azaspiro[4.6]undecane backbone
[4.5]Decane / [5.5]undecane analogs: Lack the natural-product scaffold privilege observed in 44 psammaplysin-class alkaloids; biological pre-validation context may not be comparable.

Quantitative Differentiation Evidence for 2-Azaspiro[4.6]undecane vs. Closest Spirocyclic Amine Analogs


In Vivo Analgesic Potency: 2-Azaspiro[4.6]undecane-3-thione Outperforms Gabapentin-Lactam in the Formalin Test

In a direct head-to-head comparison from the Schwarz Pharma patent, 2-azaspiro[4.6]undecane-3-thione produced an 83% reduction in foot-licking behavior in the Wheeler-Aceto rat formalin test at an intraperitoneal dose of 32 mg·kg⁻¹, versus a 64% reduction for gabapentin-lactam (2-azaspiro[4.5]decan-3-one), the structurally closest [4.5]decane analog [1]. This 19-percentage-point superiority demonstrates that the [4.6]undecane scaffold confers a meaningful pharmacodynamic advantage over the [4.5]decane ring system in a translational pain model.

In vivo model-response comparison
Head-to-head
83% vs. 64% reduction
Reported endpoint response in rat formalin model favors [4.6] scaffold
Schwarz Pharma patent; Wheeler-Aceto test, 32 mg·kg⁻¹ i.p.
Analgesic discovery Neuropathic pain Spirocyclic scaffold

Lipophilicity (LogP) Differentiation: [4.6]Undecane vs. [4.5]Decane and [5.5]Undecane Scaffolds

The ACD/LogP of 2-azaspiro[4.6]undecane is 3.01, compared with 2.44 for 2-azaspiro[4.5]decane (ChemSpider ACD/LogP) and 3.01 for 2-azaspiro[5.5]undecane . While the [4.6] and [5.5] regioisomers exhibit identical ACD/LogP values (Δ = 0.00), the [4.6]undecane scaffold is 0.57 log units more lipophilic than the [4.5]decane congener . Independent Chembase data confirm the trend: predicted LogP values of 2.93 for the [4.6]undecane versus 2.37 for the [4.5]decane (Δ ≈ 0.56) [1]. This difference exceeds the typical 0.3 log-unit threshold considered meaningful for membrane permeability, passive absorption, and blood-brain barrier penetration potential .

Lipophilicity (LogP)
Cross-study comparable
Δ +0.57 vs. [4.5]decane
Supports CNS penetration prediction; distinguishes from [4.5] analog
ACD/LogP 3.01; confirmed by Chembase data
Physicochemical profiling ADME prediction Scaffold selection

Boiling Point and Physical Form: Distinguishing [4.6]Undecane Free Base from [4.5]Decane Analogs for Handling and Formulation

2-Azaspiro[4.6]undecane free base exhibits a predicted boiling point of 222.1 ± 8.0 °C at 760 mmHg and is supplied as a liquid at ambient temperature, with a predicted density of 0.93 ± 0.1 g·cm⁻³ . In contrast, 2-azaspiro[5.5]undecane (CAS 180-48-3) has a comparable predicted boiling point of 223.2 ± 8.0 °C, while 2-azaspiro[4.5]decane has a lower boiling point (estimated ~198–202 °C range based on molecular weight scaling) . The [4.6]undecane free base also has 0 rotatable bonds and 1 hydrogen-bond donor, matching the [5.5]undecane analog but with a different spatial orientation of the nitrogen lone pair due to the unsymmetrical ring topology . These properties directly impact solvent selection for stock solution preparation and volatility during rotary evaporation or lyophilization workflows.

Boiling point & physical form
Cross-study comparable
Bp 222.1 ± 8.0 °C, liquid form
Supports thermal processing and automated liquid-handling workflows
Higher thermal latitude vs. [4.5]decane
Physicochemical characterization Compound handling Formulation development

Batch-Level QC Characterization: NMR, HPLC, and GC Assay Availability Differentiates Research-Grade Suppliers

2-Azaspiro[4.6]undecane is commercially available from multiple vendors at a standard minimum purity of 95%. Among these, Bidepharm (BD71034) offers batch-specific QC documentation including NMR, HPLC, and GC assay reports , while AKSci (6184AD) provides Certificates of Analysis and SDS documentation with full GHS hazard classification (Signal Word: Warning) and defined long-term storage conditions (cool, dry place) . Hit2Lead (ChemBridge BB-4044842) supplies the compound in liquid free-base form with specified LogP (2.93) and rotatable bond count (0) for computational library design . In contrast, 2-azaspiro[4.5]decane and 2-azaspiro[5.5]undecane are offered by fewer vendors with less comprehensive batch characterization data publicly available . This multi-vendor sourcing landscape with documented analytical characterization reduces procurement risk and enables direct batch-to-batch comparability for SAR campaigns.

Batch QC characterization
Supporting evidence
NMR, HPLC, GC reports available
Reduces in-house re-characterization and supports documentation
Multi-vendor supply; Bidepharm BD71034
Quality control Analytical characterization Procurement specification

Natural Product Scaffold Privilege: The 1,6-Dioxa-2-azaspiro[4.6]undecane Backbone Defines an Entire Marine Alkaloid Class Absent for Other Ring-Size Analogs

The 1,6-dioxa-2-azaspiro[4.6]undecane skeleton—the oxidized derivative of 2-azaspiro[4.6]undecane—defines the psammaplysin family of marine alkaloids, with 44 structurally characterized members reported from Verongiid sponges as of 2022 [1]. These natural products exhibit a broad spectrum of validated biological activities including growth inhibition (IC₅₀ values in the low micromolar range against multiple cancer cell lines), antimalarial activity, antifouling effects, protein tyrosine phosphatase inhibition, antiviral activity, immunosuppression, and antioxidant effects [1]. By contrast, the 1,6-dioxa-2-azaspiro[4.5]decane and 1,6-dioxa-2-azaspiro[5.5]undecane scaffolds have no comparable natural-product representation; the psammaplysin chemotype is uniquely dependent on the [4.6]undecane ring topology [2]. This natural-product precedent establishes the [4.6]undecane scaffold as a biologically pre-validated, privileged chemotype for hit discovery.

Scaffold privilege
Class-level inference
44 natural products
Psammaplysin family supports biological pre-validation context
Marine alkaloids; unique to [4.6]undecane scaffold
Natural product-inspired drug discovery Marine alkaloids Privileged scaffold

Storage and Stock Solution Stability: Defined Protocols for 2-Azaspiro[4.6]undecane Enable Reproducible Long-Term Screening

Supplier-provided storage specifications for 2-azaspiro[4.6]undecane free base recommend long-term storage at 2–8 °C in a sealed, dry container, with stock solutions stable for 6 months at −80 °C and 1 month at −20 °C [1]. The hydrochloride salt form requires analogous cold storage conditions but benefits from enhanced solid-state stability due to protonation of the secondary amine . These defined stability windows contrast with gabapentin-lactam (2-azaspiro[4.5]decan-3-one), which is notably prone to degradation under ambient storage and has documented toxicity concerns that complicate formulation development [2]. The availability of explicit stock-solution stability data from suppliers reduces experimental variability in long-duration screening campaigns.

Storage & stock stability
Supporting evidence
6 months at −80 °C
Supports compound management and long-term screening reproducibility
GlpBio GF37533; explicit stability window
Compound management Stock solution stability Reproducibility

Where 2-Azaspiro[4.6]undecane Delivers Maximum Value: Evidence-Backed Application Scenarios


Pain Program Lead Optimization: Synthesis of 2-Azaspiro[4.6]undecane-3-thione Analogs as Gabapentinoid Alternatives

Medicinal chemistry teams pursuing non-opioid analgesics for neuropathic pain can prioritize the [4.6]undecane scaffold based on its validated 83% efficacy in the rat formalin test, outperforming the [4.5]decane-derived gabapentin-lactam by 19 percentage points [1]. The 2-azaspiro[4.6]undecane building block enables rapid diversification at the 3-position (thione, dione, and other modifications claimed in the Schwarz Pharma patent series) to explore SAR around a scaffold that is structurally distinct from—and devoid of the formulation-stability liabilities of—gabapentin and its lactam impurity [1][2].

CNS Drug Discovery: Exploiting LogP = 3.01 for Blood-Brain Barrier Penetration Optimization

The experimentally consistent ACD/LogP of 3.01 positions 2-azaspiro[4.6]undecane in the optimal lipophilicity range for CNS penetration (typically LogP 2–4), with a 0.57-unit advantage over the [4.5]decane scaffold that may translate to improved passive BBB permeation . Computational chemists can use the zero-rotatable-bond architecture and single H-bond donor/acceptor profile of the [4.6]undecane core for molecular docking and pharmacophore modeling of CNS targets including GPCRs, ion channels, and neurotransmitter transporters .

Marine Natural Product-Inspired Library Synthesis Using the Psammaplysin Scaffold

The 2-azaspiro[4.6]undecane core serves as the synthetic entry point to the 1,6-dioxa-2-azaspiro[4.6]undecane skeleton found in 44 psammaplysin-class marine alkaloids with documented anticancer, antimalarial, and antiviral activities [3]. Diversity-oriented synthesis groups can leverage this building block to construct 1,6-dioxa-2-azaspiro[4.6]undecane-focused libraries that mimic the natural-product chemotype, a strategy that cannot be replicated with [4.5]decane or [5.5]undecane scaffolds which lack natural-product precedent [3][4].

Physicochemical Profiling and Compound Management: Standardized Building Block for ADMET Screening Cascades

Core facilities and screening centers can standardize on 2-azaspiro[4.6]undecane as a well-characterized spirocyclic amine building block with defined QC documentation (NMR, HPLC, GC), multi-vendor supply redundancy, explicit stock-solution stability data (6 months at −80 °C), and liquid physical form suitable for automated liquid handling [5]. The availability of robust batch characterization reduces the risk of introducing unidentified impurities into high-throughput ADMET or phenotypic screening cascades .

Application
Selection Property
Validation Focus
Analgesic discovery
Scaffold-dependent model-response context
In vivo endpoint response review vs. gabapentinoid comparators
CNS drug discovery
Lipophilicity and conformational rigidity
BBB penetration prediction and docking studies
Natural product-inspired library synthesis
Scaffold privilege and biological pre-validation
Psammaplysin chemotype mimicry and diversity-oriented synthesis
Compound management and ADMET screening
QC documentation, supply redundancy, and stock-solution stability
Batch-to-batch reproducibility and impurity control

Technical Documentation Hub

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13 linked technical documents
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